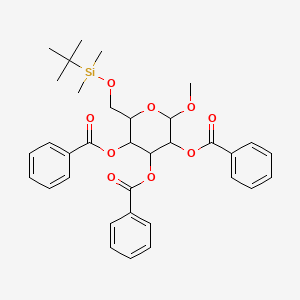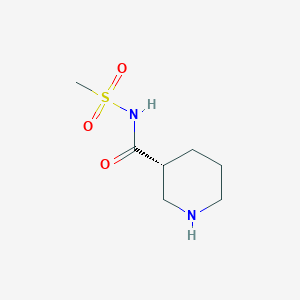
4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a fluorine atom at the 4-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom, the methoxyethyl group, and finally the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorine atom or the methoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxyethyl group can influence its solubility and bioavailability. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-2-methylbenzoic acid
- 5-fluoro-2-(methoxycarbonyl)benzoic acid
- 3-fluoro-5-nitrobenzoic acid
Uniqueness
4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring. The combination of a fluorine atom, a methoxyethyl group, and a carboxylic acid group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H12FNO3 |
|---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
4-fluoro-1-(2-methoxyethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c1-17-6-5-14-7-8(12(15)16)11-9(13)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
WXIBGMPHNLWELR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=C(C2=C1C=CC=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)

![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)


![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)



![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)

